N-(diphenylacetyl)-N'-phenylthiourea
Description
N-(Diphenylacetyl)-N'-phenylthiourea is a thiourea derivative characterized by a diphenylacetyl group attached to the nitrogen of the thiourea backbone. Thiourea derivatives are widely studied for their biological activities, particularly as anticancer agents, due to their ability to inhibit enzymes like EGFR and SIRT1 . The synthesis typically involves reacting phenyl isothiocyanate with amines or acylated precursors under reflux conditions . Structural studies, such as X-ray crystallography, reveal that the diphenylacetyl moiety enhances planarity and stabilizes intermolecular interactions, which may influence bioactivity .
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
2,2-diphenyl-N-(phenylcarbamothioyl)acetamide |
InChI |
InChI=1S/C21H18N2OS/c24-20(23-21(25)22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25) |
InChI Key |
YUNNQDOYBQWFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Table 1: Key Thiourea Derivatives and Their Properties
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance cytotoxicity by increasing lipophilicity and target binding. For example, 4-CF₃ and 2,4-Cl₂ derivatives show IC₅₀ values below 0.5 μM, attributed to stronger hydrophobic interactions with EGFR .
- Electron-Donating Groups (e.g., -OCH₃): Reduce activity slightly, as seen in the 4-OCH₃ derivative (IC₅₀: 0.38 mM), likely due to decreased membrane permeability .
- Bulky Groups (e.g., t-butyl, diphenylacetyl): Improve selectivity. The t-butyl derivative exhibits low toxicity to normal Vero cells, while diphenylacetyl enhances crystallinity and stability .
Molecular Docking Insights
- EGFR Inhibition: Derivatives with 4-CF₃ and 2,4-Cl₂ substituents show stronger binding to EGFR (PDB: 1M17) than erlotinib, a clinical EGFR inhibitor. The 4-CF₃ derivative’s binding score (-8.2 kcal/mol) indicates stable hydrogen bonds with Lys721 and Van der Waals interactions with hydrophobic pockets .
- SIRT1 Inhibition: The t-butyl derivative binds to SIRT1 (-6.9 kcal/mol), disrupting NAD⁺-dependent deacetylation, a mechanism critical in cancer cell survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
